1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1,3,4-Triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a heterocyclic compound that features a unique structure combining pyrazole and thiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3,4-triphenyl-1H-pyrazole with a thioamide in the presence of a base, followed by cyclization to form the thiazepine ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3,4-Triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: This compound shares a similar core structure but differs in the heterocyclic ring system.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole ring but different substituents and ring fusion.
Uniqueness
1,3,4-Triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is unique due to its combination of pyrazole and thiazepine rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C24H19N3OS |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1,3,4-triphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C24H19N3OS/c28-20-16-29-23(18-12-6-2-7-13-18)21-22(17-10-4-1-5-11-17)26-27(24(21)25-20)19-14-8-3-9-15-19/h1-15,23H,16H2,(H,25,28) |
InChI Key |
GRLUSDHMLITRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C(S1)C3=CC=CC=C3)C(=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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